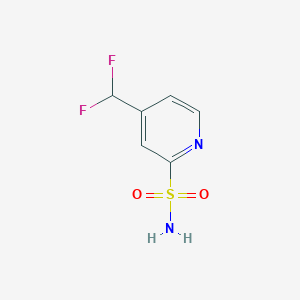

4-(Difluoromethyl)pyridine-2-sulfonamide

説明

Significance of Pyridine (B92270) Scaffolds in Bioactive Molecules

The pyridine ring, a heterocyclic aromatic compound, is a ubiquitous and vital scaffold in the realm of bioactive molecules and pharmaceuticals. Its presence is critical to the function of numerous natural molecules and influential drugs. rsc.org The nitrogen atom in the pyridine ring imparts unique properties, such as the ability to act as a hydrogen bond acceptor and to participate in metal coordination, which are crucial for molecular recognition and binding to biological targets. Furthermore, the pyridine nucleus can be readily substituted at various positions, allowing for the precise modulation of a molecule's steric, electronic, and pharmacokinetic profiles. This synthetic tractability has enabled the development of a wide range of pyridine-containing drugs with diverse therapeutic applications, including antitumor, antidiabetic, antiviral, and antimicrobial agents. nih.goveurjchem.comacs.org The integration of the pyridine scaffold is a well-established strategy for enhancing the biological activity of therapeutic compounds. rsc.org

Role of the Sulfonamide Moiety in Drug Discovery and Therapeutic Applications

The sulfonamide functional group (-SO₂NH₂) is one of the most important and versatile pharmacophores in medicinal chemistry. researchgate.net Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have become a cornerstone of pharmaceutical research. researchgate.netajchem-b.comwikipedia.org They exhibit an exceptionally broad spectrum of biological activities, and over 150 drugs approved by the U.S. Food and Drug Administration (FDA) feature this moiety. chinesechemsoc.org

The therapeutic applications of sulfonamides are extensive and include:

Antimicrobial Agents: The original and most famous application, where they act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase in bacteria. wikipedia.org

Anticancer Agents: Many modern cancer therapies, such as Vemurafenib and Dabrafenib, incorporate the sulfonamide group, which can contribute to the inhibition of key enzymes like carbonic anhydrase, often overexpressed in tumors. researchgate.netacs.org

Antiviral and Anti-inflammatory Drugs: Sulfonamides are integral to various antiviral (e.g., HIV protease inhibitors) and anti-inflammatory medications. ajchem-b.comnih.gov

Other Therapeutic Areas: Their use extends to treatments for diabetes, glaucoma, cardiovascular disorders, and neurological conditions. ajchem-b.comresearchgate.netnih.gov

The sulfonamide group's utility stems from its ability to act as a stable, non-hydrolyzable mimic of other functional groups and its capacity to form crucial hydrogen bonding interactions with biological targets, such as the zinc ion in metalloenzymes. chinesechemsoc.org This versatility ensures that the sulfonamide moiety remains a highly relevant and promising scaffold in contemporary drug discovery. researchgate.netajchem-b.com

The Difluoromethyl Group as a Key Pharmacophore in Bioactive Compounds

The introduction of fluorine into drug candidates is a leading strategy in medicinal chemistry to enhance a molecule's pharmacological profile. alfa-chemistry.comh1.co The difluoromethyl group (-CF₂H), in particular, has garnered significant attention as a unique pharmacophore that offers distinct advantages over non-fluorinated (e.g., -CH₃) or perfluorinated (e.g., -CF₃) analogues. alfa-chemistry.comnih.gov It is often employed as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. alfa-chemistry.comalfa-chemistry.com This substitution can lead to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to biological targets. alfa-chemistry.com

The difluoromethyl group uniquely modulates a molecule's physicochemical properties. The two electron-withdrawing fluorine atoms significantly increase the acidity of the C-H bond compared to a methyl group. nih.gov This property is crucial for its function as a hydrogen bond donor.

Regarding lipophilicity, the -CF₂H group is generally considered a "lipophilic hydrogen bond donor". nih.gov However, its effect is nuanced. Replacing a methyl group with a difluoromethyl group can result in a smaller increase in lipophilicity compared to a trifluoromethyl group. alfa-chemistry.com The actual change in lipophilicity (measured as ΔlogP) is highly dependent on the electronic environment of the rest of the molecule. nih.govacs.org Studies on difluoromethyl anisoles have shown that the ΔlogP value can range from -0.1 to +0.4, with electron-withdrawing groups on an aromatic ring sometimes leading to a decrease in lipophilicity upon substitution. nih.govacs.orgnih.gov This context-dependent effect allows for the fine-tuning of a drug's solubility and permeability. eventact.com

| Property | Description | Comparison to Analogs |

|---|---|---|

| Acidity | The C-H bond in the -CF₂H group is significantly more acidic than in a -CH₃ group due to the inductive effect of the two fluorine atoms. nih.gov | More acidic than -CH₃; allows for hydrogen bond donation. |

| Lipophilicity (logP) | Increases lipophilicity compared to -H, but the effect is generally less pronounced than with the -CF₃ group. alfa-chemistry.com | The change in logP (ΔlogP) when replacing -CH₃ with -CF₂H can range from -0.1 to +0.4, depending on the molecular context. acs.orgnih.gov |

| Bioisosterism | Acts as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. alfa-chemistry.com | Provides a metabolically stable alternative that can mimic the hydrogen bonding potential of these groups. alfa-chemistry.com |

A defining feature of the difluoromethyl group is its ability to act as an unconventional hydrogen bond donor. nih.govbeilstein-journals.orgjst.go.jp The polarization of the C-H bond by the two adjacent, highly electronegative fluorine atoms imparts a positive partial charge on the hydrogen, allowing it to interact with hydrogen bond acceptors like oxygen or nitrogen atoms on a biological target. beilstein-journals.orgresearchgate.net

This hydrogen bonding capability is significant because it allows the -CF₂H group to mimic the interactions of polar groups like hydroxyls or thiols, while being more lipophilic and metabolically stable. h1.cobeilstein-journals.org Experimental and computational studies have confirmed these interactions. nih.gov The strength of this hydrogen bond is weaker than that of a typical O-H or N-H donor but is comparable to that of thiophenol or aniline (B41778) groups. acs.orgnih.govresearchgate.net This "lipophilic hydrogen bond donor" characteristic is a powerful tool in drug design, enabling the optimization of binding affinity without introducing excessive polarity that might hinder bioavailability. nih.gov

Overview of Research Approaches to 4-(Difluoromethyl)pyridine-2-sulfonamide and its Analogs

While direct and extensive research on 4-(difluoromethyl)pyridine-2-sulfonamide is not widely published, the synthetic strategies and biological investigations of its core components and close analogs provide a clear picture of the research approaches in this area. The synthesis of such a molecule would logically involve the combination of a difluoromethylated pyridine precursor with a sulfonamide-forming reaction, or the difluoromethylation of a pre-existing pyridine sulfonamide.

Research into related structures has focused on several key areas:

Synthesis of Precursors: Significant effort has been dedicated to developing efficient methods for introducing the difluoromethyl group onto pyridine rings and for synthesizing pyridine-based sulfonamides. For instance, difluoromethyl 2-pyridyl sulfone has been developed as an effective reagent for gem-difluoroolefination, a reaction that can be used to build complex fluorinated molecules. cas.cnnih.govchemicalbook.com

Exploration of Analogs: Numerous analogs combining the pyridine and sulfonamide motifs have been synthesized and evaluated for a range of biological activities. These include pyridine-sulfonamide hybrids investigated as potent VEGFR-2 inhibitors for anticancer applications and as potential antidiabetic agents. nih.goveurjchem.com Other research has focused on creating 1,1-difluorinated sulfonamides, which have shown improved anti-inflammatory and enzyme inhibitory potency compared to their non-fluorinated counterparts. chinesechemsoc.org

Specific Analogs: The chemical space around 4-(difluoromethyl)pyridine-2-sulfonamide has been explored with compounds such as 4-(difluoromethyl)-3-(trifluoromethyl)pyridine-2-sulfonamide bldpharm.com and 4-(aminomethyl)-6-(difluoromethyl)pyridine-3-sulfonamide . chemsrc.com The existence of these compounds in chemical catalogs suggests they are accessible synthetic targets, likely developed as part of broader medicinal chemistry programs exploring the impact of fluorine substitution on the biological activity of pyridine sulfonamides.

Structure

3D Structure

特性

分子式 |

C6H6F2N2O2S |

|---|---|

分子量 |

208.19 g/mol |

IUPAC名 |

4-(difluoromethyl)pyridine-2-sulfonamide |

InChI |

InChI=1S/C6H6F2N2O2S/c7-6(8)4-1-2-10-5(3-4)13(9,11)12/h1-3,6H,(H2,9,11,12) |

InChIキー |

BGDGRCYHHUJGKW-UHFFFAOYSA-N |

正規SMILES |

C1=CN=C(C=C1C(F)F)S(=O)(=O)N |

製品の起源 |

United States |

Exploration of Biological Activities and Molecular Interactions of 4 Difluoromethyl Pyridine 2 Sulfonamide Analogs

Enzyme Inhibition Studies

The biological activities of 4-(difluoromethyl)pyridine-2-sulfonamide and its analogs have been a subject of significant scientific investigation, particularly focusing on their interactions with various enzymes. The unique structural features of these compounds, combining a pyridine (B92270) ring with a sulfonamide group, make them effective inhibitors for a range of enzymatic targets. This section delves into the specific inhibitory activities of these pyridine sulfonamide analogs against several key enzymes.

Carbonic Anhydrase (CA) Inhibition by Pyridine Sulfonamides

Sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a group of metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and protons. mdpi.com The inhibitory mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion within the enzyme's active site. mdpi.com

Research has demonstrated that pyridine sulfonamides exhibit inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and hCA II, as well as the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.comnih.gov

A series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory potential against these isoforms. The inhibitory activities, expressed as inhibition constants (Kᵢ), varied across the different compounds and isoforms. For instance, some of these compounds showed Kᵢ values reaching 271 nM for hCA II, 137 nM for hCA IX, and 91 nM for hCA XII. mdpi.com Notably, selectivity for specific isoforms was observed. One compound demonstrated a 5.9-fold selectivity for the cancer-associated hCA IX over the ubiquitous hCA II. mdpi.com Another compound exhibited a significant 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII. mdpi.com

Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have also been investigated as carbonic anhydrase inhibitors. These compounds were tested against cytosolic isoforms hCA I and II, transmembrane isoforms hCA IX and XII, and bacterial β- and γ-CAs. nih.gov Several of these derivatives displayed noteworthy inhibition against the cytosolic isoforms. nih.gov Structure-activity relationship studies on these pyrazolopyridine derivatives indicated that the nature of the linker between the benzenesulfonamide (B165840) and the pyrazolopyridine core influences the inhibitory activity against hCA I. mdpi.com

The inhibitory potential of sulfonamides extends to bacterial carbonic anhydrases. For example, the β-carbonic anhydrase from the multidrug-resistant bacterium Acinetobacter baumannii (βAbauCA) has been a target for sulfonamide-based inhibitors. mdpi.com Studies have shown distinct inhibition profiles of bacterial β-CAs compared to human α-CAs, suggesting the possibility of designing selective inhibitors that target bacterial enzymes without affecting their human counterparts. mdpi.com

Inhibitory Activity of Pyridine Sulfonamide Analogs Against Carbonic Anhydrase Isoforms

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity |

|---|---|---|---|

| 4-Substituted Pyridine-3-Sulfonamides | hCA II | Up to 271 nM | One compound showed 5.9-fold selectivity for hCA IX over hCA II. Another showed 23.3-fold selectivity between hCA IX and hCA XII. |

| hCA IX | Up to 137 nM | ||

| hCA XII | Up to 91 nM | ||

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I & II | Active | Linker between moieties influences hCA I activity. |

| Bacterial β- and γ-CAs | Active |

N-Myristoyltransferase (NMT) Inhibition

N-Myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a C14 fatty acid, to the N-terminal glycine (B1666218) of a specific set of proteins. mdpi.com This process, known as myristoylation, is crucial for the function and localization of these proteins. mdpi.com NMT has been identified as a promising drug target, particularly in the context of parasitic infections and cancer. mdpi.comnih.gov

Pyrazole (B372694) sulfonamides have emerged as potent inhibitors of NMT, especially from the protozoan parasite Trypanosoma brucei, the causative agent of African sleeping sickness. acs.orgnih.gov The prototypical compound in this class, DDD85646, is a powerful inhibitor of T. brucei NMT (TbNMT). acs.orgnih.gov Structural studies have revealed that the pyrazole N-methyl group fits into a hydrophobic pocket of the enzyme, and the sulfonamide nitrogen is solvent-exposed, offering a point for modification. acs.org Capping the sulfonamide nitrogen with a methyl group was found to significantly enhance brain penetration of these inhibitors. acs.org

In the context of malaria, caused by Plasmodium falciparum, pyridyl-based inhibitors of NMT have been developed. nih.gov Starting from a phenyl derivative, the introduction of a pyridyl group led to a compound with improved enzyme and cellular potency, as well as reduced lipophilicity. nih.gov The pyridyl nitrogen was observed to participate in a water-mediated hydrogen bond with a tyrosine residue (Y315) in the enzyme's active site, which accounts for the enhanced inhibitory activity. nih.gov

Inhibitory Activity of Pyridine Sulfonamide Analogs Against N-Myristoyltransferase

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Pyrazole Sulfonamides | Trypanosoma brucei NMT (TbNMT) | Potent inhibitors. Sulfonamide modification affects CNS penetration. |

| Pyridyl-based Inhibitors | Plasmodium falciparum NMT (PfNMT) | Pyridyl group enhances potency through additional hydrogen bonding. |

Acetolactate Synthase (ALS) Inhibition

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (isoleucine, leucine, and valine) in plants, fungi, and bacteria. umn.eduucanr.edu This enzyme is a well-established target for several classes of herbicides. umn.eduucanr.edu

Triazolopyrimidine-sulfonamide compounds have been identified as inhibitors of ALS. nih.gov These compounds exhibit broad-spectrum antifungal activity by targeting the fungal ALS enzyme. nih.gov Chemogenomic profiling in Saccharomyces cerevisiae has confirmed that these compounds act on Ilv2p, the catalytic subunit of acetolactate synthase. nih.gov The binding of these inhibitors to ALS can be competed by the feedback inhibitor leucine, suggesting that they may bind to the regulatory site on the enzyme. nih.gov

The inhibition of ALS by these sulfonamide-containing herbicides prevents the production of essential amino acids, leading to the cessation of plant growth and eventual death. umn.eduucanr.edu

Inhibitory Activity of Pyridine Sulfonamide Analogs Against Acetolactate Synthase

| Compound Class | Target Enzyme | Mechanism of Action |

|---|---|---|

| Triazolopyrimidine-sulfonamides | Acetolactate Synthase (ALS) | Inhibits the synthesis of branched-chain amino acids. May bind to the regulatory site of the enzyme. |

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Neuronal nitric oxide synthase (nNOS) is one of the three isoforms of nitric oxide synthase, responsible for the production of nitric oxide (NO) in neuronal tissue. Overproduction of NO by nNOS has been implicated in various neurodegenerative disorders, making it an important therapeutic target. nih.govnih.gov

A significant challenge in designing nNOS inhibitors is achieving selectivity over the other two isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS). nih.govnih.gov Potent and selective human nNOS inhibitors have been developed based on a 2-aminopyridine (B139424) scaffold with a central pyridine linker. nih.gov One of the most promising inhibitors from this class, compound 14j, demonstrated excellent potency for rat nNOS with a Kᵢ of 16 nM and a Kᵢ of 13 nM against human nNOS. nih.gov This compound also exhibited high selectivity, with a 1761-fold preference for human nNOS over human eNOS. nih.gov The introduction of a second pyridine or aminopyridine ring in other inhibitor series has also been shown to improve selectivity and membrane permeability. nih.gov

Inhibitory Activity of Pyridine Sulfonamide Analogs Against Neuronal Nitric Oxide Synthase

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) | Selectivity |

|---|---|---|---|

| 2-Aminopyridine with Pyridine Linker | Rat nNOS | 16 nM | 1761-fold selective for human nNOS over human eNOS. |

| Human nNOS | 13 nM |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a membrane-associated zinc enzyme that catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs). nih.govnih.gov NAEs are a class of bioactive lipids that includes the endocannabinoid anandamide. nih.gov

The first small-molecule inhibitor of NAPE-PLD to be identified was a quinazoline (B50416) sulfonamide derivative. nih.gov Although not a pyridine sulfonamide, this discovery highlighted the crucial role of the sulfonamide group in the inhibition of this enzyme. nih.gov It is proposed that the sulfonamide group coordinates with the zinc ions present in the active site of NAPE-PLD. nih.gov Structure-activity relationship studies revealed that the sulfonamide linker is a key determinant for inhibitory activity. nih.gov

Inhibitory Activity of Sulfonamide Analogs Against N-Acylphosphatidylethanolamine Phospholipase D

| Compound Class | Target Enzyme | Proposed Mechanism of Action |

|---|---|---|

| Quinazoline Sulfonamides | N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | The sulfonamide group is thought to coordinate with the zinc ions in the enzyme's active site. |

Dual DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

Certain pyridine-2-one derivatives incorporating a sulfonamide linkage have been synthesized and evaluated as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), two essential enzymes in bacterial survival. nih.govresearchgate.net These enzymes play crucial roles in DNA replication and folate biosynthesis, respectively, making them attractive targets for antimicrobial agents.

A series of novel hybrid sulfaguanidine (B1682504) moieties bearing 2-cyanoacrylamide, pyridine-2-one, and 2-imino-2H-chromene-3-carboxamide derivatives were synthesized and showed moderate to good antimicrobial activity against several pathogens. researchgate.net Among these, six derivatives (2a, 2b, 2d, 3a, 8, and 11) were particularly effective at inhibiting bacterial and fungal growth. researchgate.net

Further investigation into their mechanism of action revealed that these compounds exhibited moderate to potent inhibition of both DNA gyrase and DHFR. nih.govresearchgate.net Specifically, derivatives 2d, 3a, and 2a demonstrated significant inhibition of DNA gyrase with IC50 values ranging from 18.17 to 23.87 µM. The same compounds also inhibited DHFR with IC50 values between 4.33 and 5.54 µM, potencies that are comparable to known positive controls. nih.govresearchgate.net The development of dual-target inhibitors is a promising strategy to combat the rise of multidrug-resistant bacteria. researchgate.net

| Compound | Target Enzyme | IC50 (µM) |

| 2d | DNA Gyrase | 18.17 - 23.87 |

| DHFR | 4.33 - 5.54 | |

| 3a | DNA Gyrase | 18.17 - 23.87 |

| DHFR | 4.33 - 5.54 | |

| 2a | DNA Gyrase | 18.17 - 23.87 |

| DHFR | 4.33 - 5.54 |

Receptor and Ion Channel Modulation

Analogs of 4-(difluoromethyl)pyridine-2-sulfonamide have demonstrated the ability to modulate the activity of various receptors and ion channels, highlighting their potential in treating a range of conditions from pain to metabolic disorders.

Voltage-Gated Sodium Channel Modulation

Voltage-gated sodium (Nav) channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. mdpi.comfrontiersin.org The Nav1.7 subtype, in particular, has been strongly linked to pain sensation. nih.gov Loss-of-function mutations in the gene encoding Nav1.7 lead to a congenital inability to experience pain, while gain-of-function mutations are associated with increased pain sensitivity. nih.gov This makes Nav1.7 a prime target for the development of novel analgesics. nih.gov

A series of sulfonamide-containing compounds have been disclosed for their ability to modulate Nav1.7 activity. nih.gov These compounds are being explored for their potential in treating pain and pain-related disorders. nih.gov The modulation of these channels by small molecules can affect their amplitude and gating properties, especially during high-frequency stimulation, which is relevant to pathological pain states. mdpi.com

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a significant role in pain perception and thermoregulation. nih.gov It is activated by various stimuli, including heat, capsaicin, and protons. mdpi.com Antagonists of the TRPV1 receptor have been investigated for their analgesic properties. nih.gov

One such antagonist, AMG 517, has been shown to prevent anesthesia-induced hypothermia and reduce the postoperative requirement for opioids in rodent models. nih.gov This effect is thought to be mediated through the activation of brown fat thermogenesis. nih.gov Another compound, 4-(3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid (5-trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212), has demonstrated antitussive efficacy in guinea pigs, further highlighting the therapeutic potential of TRPV1 antagonists. mdpi.com Additionally, novel series of pyrrolidine (B122466) sulfonamides have been developed as selective antagonists of the related TRPV4 channel, showing in vivo activity in a rat model of pulmonary edema. nih.govresearchgate.net

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Modulation

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that is essential for adipocyte differentiation and is a key regulator of insulin (B600854) sensitivity. nih.govnih.gov It is the molecular target for the thiazolidinedione class of insulin-sensitizing drugs. nih.gov

Novel, non-thiazolidinedione agonists for PPARγ have been identified and characterized. nih.gov These ligands have been shown to be orally active insulin-sensitizing agents in diabetic mouse models, leading to reductions in elevated plasma glucose and triglyceride levels. nih.gov The binding of these ligands induces specific conformational changes in the receptor, facilitating its interaction with co-activator proteins. nih.gov Interestingly, the activity of PPARγ can be modulated in opposite directions depending on the presence of its ligand, acting as a molecular switch that controls its ability to regulate inflammatory responses. researchgate.net

Human Equilibrative Nucleoside Transporters (ENTs) Inhibition

Human Equilibrative Nucleoside Transporters (ENTs) are a family of membrane proteins (ENT1-4) that facilitate the transport of nucleosides across cell membranes. anu.edu.ausemanticscholar.org This process is crucial for nucleotide synthesis and for regulating the extracellular concentration of adenosine (B11128), which is involved in various physiological processes. anu.edu.au Inhibition of ENTs has been explored for applications in cardiovascular disease and cancer therapy. anu.edu.au

Dihydropyridine-type calcium channel antagonists have been found to inhibit both hENT1 and hENT2. nih.gov For instance, nimodipine (B1678889) is a potent inhibitor of hENT1, while nifedipine (B1678770) and nitrendipine (B1678957) inhibit hENT2 in the micromolar range. nih.gov These compounds act as non-competitive inhibitors, likely through reversible interactions with allosteric sites on the transporters. nih.gov Furthermore, a novel compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as an irreversible and non-competitive inhibitor of both ENT1 and ENT2, with some selectivity for ENT2. anu.edu.au Analogs of dipyridamole (B1670753) have also been synthesized and identified as potent and selective inhibitors of the adenosine transporter function of hENT4. nih.gov

Antimicrobial and Antifungal Investigations

The sulfonamide functional group is a well-established pharmacophore in antimicrobial drug discovery. nih.gov Pyridine-based sulfonamides, in particular, have been the subject of significant research interest for their potential as antibacterial and antifungal agents. researchgate.netepa.gov

A series of nicotinic acid benzylidene hydrazide derivatives have been synthesized, with some compounds exhibiting antimicrobial activity comparable to standard drugs like fluconazole (B54011) and norfloxacin (B1679917) against strains such as S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. mdpi.com Additionally, 4-alkylthiopyridine-2-carbothioamides have been prepared and shown to possess good antimycobacterial activity against Mycobacterium tuberculosis and moderate antifungal activity against Trichophyton mentagrophytes. nih.gov The attachment of sulfa drugs to a pyridine ring system has been shown to lead to higher antibacterial and antifungal activities. researchgate.netepa.gov Furthermore, novel triazolopyridine sulfonamides have been synthesized and evaluated as potential antimalarial agents. mdpi.com

Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Anticancer Research

The search for more effective and less toxic anticancer agents is a continuous effort in medicinal chemistry. Pyridine and sulfonamide derivatives have independently shown significant promise as anticancer agents, making their combination in 4-(difluoromethyl)pyridine-2-sulfonamide analogs a compelling area of research. researchgate.netresearchgate.net

Numerous studies have demonstrated the in vitro antiproliferative activity of pyridine and sulfonamide derivatives against a range of cancer cell lines. researchgate.netresearchgate.net For instance, certain sulfonamide derivatives have shown potent cytotoxicity against breast (MCF-7), cervical (HeLa), and colorectal (HCT-116) cancer cell lines. researchgate.netacs.org Similarly, various pyridine derivatives have exhibited significant inhibitory effects on the proliferation of ovarian and other cancer cells. researchgate.net

The antiproliferative potential of 4-(difluoromethyl)pyridine-2-sulfonamide analogs is therefore being actively investigated. The following table summarizes the 50% inhibitory concentration (IC50) values of some representative pyridine and sulfonamide derivatives against different cancer cell lines, highlighting the potential of this class of compounds.

| Compound Type | Cancer Cell Line | IC50 (µM) |

| Sulfonamide Derivative 8b | HeLa (Cervical) | 7.2 ± 1.12 |

| Sulfonamide Derivative 8b | MDA-MB-231 (Breast) | 4.62 ± 0.13 |

| Sulfonamide Derivative 8b | MCF-7 (Breast) | 7.13 ± 0.13 |

| Sulfonamide Derivative 3a | HCT-116 (Colorectal) | > 69 (against normal cells) |

| Sulfonamide Derivative 6 | HCT-116 (Colorectal) | 3.53 |

| Sulfonamide Derivative 6 | HepG-2 (Liver) | 3.33 |

| Sulfonamide Derivative 6 | MCF-7 (Breast) | 4.31 |

| Sulfonamide Derivative 15 | HCT-116 (Colorectal) | 3.3 - 4.3 |

| Pyridine Derivative H42 | SKOV3 (Ovarian) | 0.87 |

| Pyridine Derivative H42 | A2780 (Ovarian) | 5.4 |

| Spiro-pyridine Derivative 5 | Caco-2 (Colorectal) | 9.78 ± 0.7 |

| Spiro-pyridine Derivative 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 |

| Spiro-pyridine Derivative 8 | Caco-2 (Colorectal) | 13.61 ± 1.2 |

The anticancer effects of sulfonamide and pyridine derivatives are often mediated through the modulation of key cellular processes and signaling pathways. A significant mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.com

Furthermore, many of these compounds have been found to target specific signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its overexpression is common in many cancers. nih.gov Several sulfonamide derivatives have been identified as potent inhibitors of EGFR. acs.org

The KRAS protein is a key component of the EGFR signaling pathway, and mutations in the KRAS gene are frequently found in various cancers, leading to constitutive activation of downstream signaling and resistance to EGFR-targeted therapies. embopress.org The interplay between EGFR and KRAS is a critical area of cancer research. nih.govembopress.org The development of compounds that can modulate these pathways, either by directly inhibiting EGFR or by affecting downstream signaling in KRAS-mutant cancers, is a promising therapeutic strategy. While direct evidence for 4-(difluoromethyl)pyridine-2-sulfonamide analogs is still being gathered, the known effects of related sulfonamides on EGFR and apoptosis provide a strong foundation for their investigation as potential anticancer agents that could overcome resistance mechanisms. mdpi.com

Other Noteworthy Biological Activities

Anti-tubercular Activity

The global health threat posed by Mycobacterium tuberculosis (MTB), particularly the rise of multi-drug resistant strains (MDR-MTB), necessitates the development of novel therapeutic agents. nih.gov Analogs of pyridine, a core component of the anti-tubercular drug isoniazid (B1672263), have been a focal point of this research. nih.gov Studies on various pyridine derivatives have demonstrated their potential as effective antimycobacterial agents.

One area of investigation involves imidazo[1,2-a]pyridine (B132010) sulfonamides (IPSs). A series of these compounds were synthesized and evaluated for their in vitro activity against the M. tuberculosis H37Rv strain. nih.gov The results, measured by Minimum Inhibitory Concentration (MIC), indicated that some of these analogs exhibit significant anti-TB activity. nih.gov For instance, compound IPS-1 displayed an excellent MIC of 0.4 µg/mL, showcasing the potential of this structural class. nih.gov

Another study focused on redesigning isoniazid to create effective analogs against resistant strains. Two particular pyridine derivatives, designated as compounds 1 and 2 , showed encouraging activity against the H37Rv strain with IC50 values of 3.2 µM and 1.5 µM, respectively. nih.gov Furthermore, these compounds were tested against five drug-resistant MTB isolates, demonstrating significant activity at non-cytotoxic concentrations. nih.gov

Additionally, research into 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides revealed that several analogs, including compounds 48b , 48d , and 48e , were active against a TB strain with a MIC of 12.5 µg/mL. researchgate.net Pyridine-indole compounds have also been evaluated, with compounds 76a and 76b showing in vitro activity against M. tuberculosis H37Rv with MIC values of 1.6989 µM and 2.9139 µM, respectively. mdpi.com

| Compound/Analog Class | Target/Strain | Activity Measurement | Result |

|---|---|---|---|

| Imidazo[1,2-a]pyridine sulfonamides (IPS-1) | M. tuberculosis H37Rv | MIC | 0.4 µg/mL |

| Pyridine Derivative (Compound 1) | M. tuberculosis H37Rv | IC50 | 3.2 µM |

| Pyridine Derivative (Compound 2) | M. tuberculosis H37Rv | IC50 | 1.5 µM |

| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (48b, 48d, 48e) | M. tuberculosis | MIC | 12.5 µg/mL |

| Pyridine-indole compound (76a) | M. tuberculosis H37Rv | MIC | 1.6989 µM |

| Pyridine-indole compound (76b) | M. tuberculosis H37Rv | MIC | 2.9139 µM |

Anti-inflammatory Activity

Research has indicated that the introduction of geminal fluorine atoms to sulfonamides can enhance their biological activity. Specifically, 1,1-difluorinated sulfonamides are recognized for having better anti-inflammatory activity compared to their non-fluorinated counterparts. chinesechemsoc.org The electronic perturbation caused by the two fluorine atoms near the polar groups is thought to contribute to this enhanced activity. chinesechemsoc.org

The pyridine nucleus is a structural unit found in several synthetic anti-inflammatory drugs, such as etoricoxib (B1671761) and piroxicam. researchgate.net Pyrimidine derivatives have also been extensively studied for their anti-inflammatory effects. nih.gov Their mechanism of action is often associated with the inhibition of key inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), which is generated by cyclooxygenase (COX) enzymes. nih.gov

Studies on thiazolo[4,5-b]pyridine-2-one derivatives have shown that these compounds can exhibit a range of anti-inflammatory effects. biointerfaceresearch.com In a carrageenan-induced rat paw edema model, certain derivatives with halogen-containing substituents demonstrated anti-inflammatory activity ranging from 36.5% to 41.3% reduction in paw volume. biointerfaceresearch.com The modification of the core structure with different substituents, such as ethyl acetate (B1210297) or propionitrile, led to a significant increase in anti-inflammatory effect when compared to the standard drug Ibuprofen. biointerfaceresearch.com

| Compound/Analog Class | Model | Activity Measurement | Result |

|---|---|---|---|

| Thiazolo[4,5-b]pyridin-2-ones with halogen-containing substituents | Carrageenan-induced rat paw edema | % Protection from inflammation | 36.5% - 41.3% |

| Modified 3-(5-mercapto- nih.govnih.govacs.orgoxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one | Carrageenan-induced rat paw edema | % Protection from inflammation | Exceeded Ibuprofen |

Antiviral Activity (e.g., HIV, HSV-1)

The structural motif of pyridine-based N-sulfonamides has been explored for its potential antiviral properties. A number of newly synthesized benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were evaluated in vitro against a panel of DNA and RNA viruses, including Herpes Simplex Virus type 1 (HSV-1). acs.org

In these studies, several compounds demonstrated promising antiviral activity. Against HSV-1, compounds 7e , 7f , and 13a showed a viral reduction percentage higher than 50%. acs.org Specifically, compounds 7e and 13a achieved a 70% viral reduction, while compound 7f resulted in a 63.3% reduction. acs.org These compounds exhibited IC50 values ranging from 75 to 98 µg/mL. acs.org

Further research into a novel class of functionalized pyridine-based benzothiazoles incorporating sulfonamide moieties also identified compounds with antiviral potential. Compounds 15c and 15d showed more than 50% viral reduction against HSV-1 and Coxsackievirus B4 (CBV4). acs.org Against HSV-1, both compounds 15c and 15d had IC50 values of 90 µg/mL. acs.org

| Compound/Analog Class | Virus | Activity Measurement | Result |

|---|---|---|---|

| Benzothiazole-bearing N-sulfonamide 2-pyridone (7e) | HSV-1 | % Viral Reduction | 70% |

| Benzothiazole-bearing N-sulfonamide 2-pyridone (13a) | HSV-1 | % Viral Reduction | 70% |

| Benzothiazole-bearing N-sulfonamide 2-pyridone (7f) | HSV-1 | % Viral Reduction | 63.3% |

| Pyridine-based benzothiazole (B30560) sulfonamide (15c) | HSV-1 | % Viral Reduction | >50% |

| Pyridine-based benzothiazole sulfonamide (15d) | HSV-1 | % Viral Reduction | >50% |

Structure Activity Relationship Sar and Mechanistic Elucidation of 4 Difluoromethyl Pyridine 2 Sulfonamide Analogs

Influence of the Difluoromethyl Group on Biological Activity and Physicochemical Properties

Impact on Enzyme Binding and Selectivity

The difluoromethyl group exerts a significant influence on enzyme binding and selectivity through a combination of electronic effects and its capacity to form specific interactions. The two fluorine atoms, being highly electronegative, create a localized electron-deficient area on the methyl group, which can modulate the acidity of the C-H bond. This allows the CHF₂ group to act as a bioisostere for other functional groups, such as hydroxyl or thiol moieties, and participate in hydrogen bonding with enzyme active site residues.

Studies on various sulfonamide derivatives have shown that fluorination can significantly enhance inhibitory potency. For instance, in the context of carbonic anhydrase (CA) inhibitors, the introduction of fluorine-containing moieties often leads to a substantial increase in activity. While specific data for 4-(difluoromethyl)pyridine-2-sulfonamide is not extensively detailed in the provided context, the general principles of fluorination in medicinal chemistry suggest that the CHF₂ group can enhance binding affinity by engaging in favorable interactions within the enzyme's active site. For example, in a series of pyrazolo[4,3-c]pyridine sulfonamides, substitutions influencing the electronic environment of the scaffold led to varying inhibitory constants (Ki) against different human carbonic anhydrase (hCA) isoforms. nih.gov

The following table illustrates the inhibitory activity of some pyridine (B92270) sulfonamide derivatives against different carbonic anhydrase isoforms, highlighting how modifications to the core structure can impact potency and selectivity.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 1f | 58.8 | - | - | - |

| 1g | 66.8 | - | - | - |

| 1k | 88.3 | - | 12.2 (SI) | - |

| 2a | 103.5 | 6.8 | 11.7 | 9.8 |

| Acetazolamide (AAZ) | 250 | - | - | 5.7 |

| Data sourced from multiple studies on related pyridine sulfonamide derivatives. nih.govmdpi.com SI denotes selectivity index. |

Effects on Metabolic Stability and Permeability

The difluoromethyl group is a well-established motif for improving the metabolic stability of drug candidates. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life and improved pharmacokinetic profile. The inclusion of fluorine atoms can also enhance a molecule's lipophilicity, which can in turn affect its permeability across biological membranes. acs.org

Research on fluorinated pyridines has demonstrated that the introduction of fluorine can lead to improved physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov For instance, the strategic placement of fluorine in a series of MK2 inhibitors resulted in significantly improved permeability and oral exposure while maintaining target potency. nih.gov This was attributed to the modulation of the molecule's electronic properties and its interactions with membrane components. nih.gov While direct metabolic data for 4-(difluoromethyl)pyridine-2-sulfonamide is not available in the provided results, the established principles of medicinal chemistry strongly suggest that the CHF₂ group would confer enhanced metabolic stability and favorably influence its permeability.

Impact of Pyridine Ring Substitutions on Potency and Selectivity

Structure-activity relationship studies on various pyridine derivatives have consistently shown that even minor modifications to the ring can lead to significant changes in biological activity. nih.gov For example, in a series of 4-substituted pyridine-3-sulfonamides investigated as carbonic anhydrase inhibitors, the introduction of different "tail" moieties via click chemistry resulted in a wide range of inhibitory activities and selectivities against different CA isoforms. nih.gov This highlights the importance of the substitution pattern in fine-tuning the pharmacological profile.

A study on benzenesulfonamide (B165840) and pyridine analogs revealed that the attachment position of the sulfonamide linker to the pyridine ring was critical, with the 5-position being preferred over the 4-position. researchgate.net Furthermore, substitutions on the pyridine ring itself, such as the introduction of 4-fluoro or 4-chloro groups, yielded potencies similar to the parent compound, while a 4-methoxy group resulted in a slight loss of activity. researchgate.net This demonstrates that both electronic and steric factors of the substituents are important for optimal activity.

The following table presents data on the inhibitory potency of various substituted pyridine sulfonamides, illustrating the impact of pyridine ring modifications.

| Compound | Substitution on Pyridine Ring | Target | IC₅₀ (µM) |

| Analog 1 | Unsubstituted | DPP1 | 1.03 |

| Analog 2 | 4-Fluoro | DPP1 | 1.99 |

| Analog 3 | 4-Methoxy | DPP1 | 3.56 |

| Analog 4 | Benzene (B151609) instead of Pyridine | DPP1 | 5.74 |

| Data adapted from a study on DPP1 inhibitors. researchgate.net |

Significance of the Sulfonamide Linker and Substitutions

The sulfonamide group is a key pharmacophore in a vast array of clinically used drugs and is central to the biological activity of the compounds discussed herein. researchgate.neteurjchem.combohrium.com It acts as a versatile linker and a crucial hydrogen bond donor and acceptor, enabling strong interactions with enzyme active sites. The geometry and electronic properties of the sulfonamide moiety can be modulated by substitutions on the nitrogen atom, providing a handle for optimizing the drug-like properties of the molecule.

The sulfonamide group's ability to mimic a carboxylic acid bioisostere allows it to engage in similar hydrogen-bonding interactions, but with different physicochemical properties such as pKa, which can be advantageous for cell permeability and metabolic stability. drughunter.com The orientation of the sulfonamide group relative to the pyridine ring and its substituents is critical for establishing the correct binding pose within the target protein.

Conformational Analysis and Molecular Recognition

The three-dimensional conformation of 4-(difluoromethyl)pyridine-2-sulfonamide analogs is a critical determinant of their biological activity. The relative orientation of the pyridine ring, the difluoromethyl group, and the sulfonamide linker dictates how the molecule presents its key interacting functionalities to the binding site of a target protein. Conformational analysis, through experimental techniques like X-ray crystallography and NMR spectroscopy, as well as computational methods, provides insights into the preferred shapes of these molecules.

Studies on related sulfonamides have shown that the sulfonamide moiety can adopt different conformations. For example, quantum chemical calculations on sulfanilamide (B372717) predicted the existence of four conformers depending on the orientation of the p-amino and amide groups. nih.gov The stability of these conformers can be influenced by the surrounding environment, with solvent effects sometimes favoring different arrangements. nih.gov Rotational spectroscopy studies on benzenesulfonamides have also shed light on their preferred conformations in the gas phase, revealing that the amino group of the sulfonamide often lies perpendicular to the benzene ring. nih.govmdpi.com

In the solid state, the conformation of sulfonamide-based receptors can be diverse, adopting S, U, and W shapes depending on the presence of guests or the solvent of crystallization. nih.gov The sulfonamide N-H hydrogen bonds are often crucial for forming specific intermolecular interactions, such as dimer formation. nih.gov The steric bulk of substituents can also enforce a particular conformation. nih.gov For pyridine carboxamide derivatives, spectroscopic and quantum-chemical data have been used to propose transition-state models and reaction mechanisms, highlighting the importance of conformation in reactivity. nih.gov

Molecular Modeling and Computational Chemistry Studies

Molecular modeling and computational chemistry are indispensable tools for understanding the SAR and mechanism of action of 4-(difluoromethyl)pyridine-2-sulfonamide analogs at the atomic level. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations provide valuable insights that complement experimental data.

Molecular docking studies are frequently employed to predict the binding mode of these inhibitors within the active site of their target enzymes. For example, docking studies of pyridine-based sulfonamides into the active site of Hsp90α revealed key hydrogen bonding interactions between the sulfonamide nitrogen and the acetyl group with specific amino acid residues, helping to explain their inhibitory action. acs.org Similarly, docking of naphthoquinone sulfonamides into the P2X7 allosteric pocket showed hydrophobic interactions and hydrogen bonds that were crucial for their inhibitory activity. mdpi.com

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of these molecules, including their electrostatic potential maps, frontier molecular orbitals (HOMO and LUMO), and chemical reactivity descriptors. researchgate.netresearchgate.net These calculations can help in understanding the nature of the interactions between the ligand and the protein and can guide the design of new analogs with improved properties. For example, quantum chemical calculations on pyridine carboxamide derivatives helped in proposing a transition-state model for their reaction with sultone. nih.gov These computational approaches, when integrated with experimental data, provide a powerful platform for the rational design and optimization of novel 4-(difluoromethyl)pyridine-2-sulfonamide-based therapeutic agents.

Ligand-Protein Interaction Analysis

The interaction of 4-(difluoromethyl)pyridine-2-sulfonamide analogs with their protein targets is a multifaceted process governed by a combination of non-covalent interactions. The key structural motifs of these analogs—the pyridine ring, the sulfonamide group, and the difluoromethyl substituent—each play a distinct role in the binding affinity and specificity.

The sulfonamide moiety is a critical pharmacophore that frequently engages in hydrogen bonding and other polar interactions within the active site of target proteins. openaccesspub.org For instance, in a series of sulfonamide-based inhibitors, the sulfonamide group was observed to form crucial hydrogen bonds with the backbone of the protein, contributing significantly to the binding energy. nih.gov The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen atom can serve as a hydrogen bond donor.

The pyridine ring, an isostere of benzene, is another key component influencing ligand-protein interactions. rsc.org It can participate in various interactions, including hydrogen bonding via its nitrogen atom, π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, and cation-π interactions. In some instances, the pyridine nitrogen can form a water-mediated hydrogen bond with the protein, which can be a critical factor for inhibitor stability within the binding pocket. acs.org

The introduction of a difluoromethyl (CF2H) group at the 4-position of the pyridine ring has a profound impact on the ligand's properties and its interactions with the target protein. The high electronegativity of the fluorine atoms can lead to a significant increase in the acidity and lipophilicity of the molecule, which can be beneficial for improving binding properties. chinesechemsoc.orgchinesechemsoc.org The CF2 group can also participate in favorable multipolar interactions with the protein backbone, such as C–F···C=O interactions, which have been shown to substantially contribute to the high affinity of small molecule inhibitors. nih.gov Furthermore, the replacement of a bridging oxygen with a CF2 group has been demonstrated to increase the inhibitory activity of certain enzyme inhibitors. chinesechemsoc.orgchinesechemsoc.org

The table below summarizes the key interactions observed for different structural components of 4-(difluoromethyl)pyridine-2-sulfonamide analogs with various protein targets.

| Structural Moiety | Type of Interaction | Interacting Amino Acid Residues (Examples) | Reference |

| Sulfonamide Group | Hydrogen Bonding | Backbone amides and carbonyls | nih.gov |

| Polar Interactions | Serine, Threonine, Aspartate, Glutamate | acs.org | |

| Pyridine Ring | Hydrogen Bonding (via Nitrogen) | Serine, Threonine, Histidine | acs.org |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | nih.gov | |

| Cation-π Interactions | Lysine (B10760008), Arginine | rsc.org | |

| Water-mediated Hydrogen Bonds | Glycine (B1666218) | acs.org | |

| Difluoromethyl Group | Multipolar Interactions (C–F···C=O) | Backbone carbonyls | nih.gov |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine | acs.org |

Elucidation of Binding Modes

The precise orientation and conformation of a ligand within the active site of its target protein, known as the binding mode, is critical for its inhibitory activity. For analogs of 4-(difluoromethyl)pyridine-2-sulfonamide, the binding mode is determined by the interplay of the various non-covalent interactions discussed in the previous section.

Molecular docking and X-ray crystallography studies of related sulfonamide inhibitors have provided valuable insights into their binding modes. For example, in a study of sulfonamide inhibitors of MurD ligase, the sulfonamide moiety was found to form hydrogen bonds with the amine group of a lysine residue and the hydroxyl group of a threonine residue in the active site. acs.org The aromatic ring of the inhibitor occupied a hydrophobic pocket, making van der Waals contacts with several hydrophobic residues. acs.org

In another example, with inhibitors of protein tyrosine phosphatase 1B (PTP1B), the sulfonamide group was shown to be crucial for activity. researchgate.net The binding mode revealed that the sulfonamide group made key hydrogen bonds with backbone residues in the active site.

The following table outlines the key features of the binding modes observed for sulfonamide derivatives with different protein targets, which can be extrapolated to understand the potential binding mode of 4-(difluoromethyl)pyridine-2-sulfonamide analogs.

| Protein Target | Key Binding Interactions | Interacting Residues | Reference |

| MurD Ligase | Hydrogen bonds from sulfonamide | Lys348, Thr321 | acs.org |

| Hydrophobic interactions of the aromatic ring | Not specified | acs.org | |

| Acetylcholinesterase (AChE) | π-π contacts from the aromatic ring | TYR341 | nih.gov |

| Hydrogen bonds from the sulfonamide group | ASP74 | nih.gov | |

| Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonds from sulfonamide and pteridinone | Met793, Ser797 | acs.org |

| Salt bridges and hydrogen bonds from piperazine | Asp800, Glu804 | acs.org |

Prediction of Molecular Properties and Pharmacokinetic Behavior

The therapeutic potential of a drug candidate is not solely determined by its binding affinity to the target protein but also by its pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico prediction of these properties is a crucial step in the early stages of drug discovery.

For analogs of 4-(difluoromethyl)pyridine-2-sulfonamide, several molecular properties can be predicted to have a significant impact on their pharmacokinetic behavior. The introduction of the difluoromethyl group is known to increase lipophilicity, which can influence absorption and distribution. chinesechemsoc.orgchinesechemsoc.org However, excessive lipophilicity can also lead to poor solubility and increased metabolic clearance.

Computational tools can be used to predict various ADMET properties of these analogs. For instance, in a study of novel sulfonamide derivatives, in silico ADMET predictions suggested acceptable drug-likeness and safety profiles for the most potent compounds. acs.org Similarly, for a series of sulfonamide derivatives tethered with pyrazole (B372694) or pyridine, in silico molecular properties, drug-likeness, and ADMET predictions were performed to identify promising candidates for further development. nih.govnih.gov

Research on related structures has shown that sulfonamide substituents can improve pharmacokinetic properties. For example, a C8-methylsulfonamide substituent in a series of bicyclic 2-pyridone based inhibitors was found to improve properties important for oral administration, effectively moving the compound from BCS (Biopharmaceutical Classification System) class IV to II, indicating improved solubility and permeability. rsc.org

The following table presents a summary of predicted molecular and pharmacokinetic properties for sulfonamide and pyridine-containing compounds based on computational studies.

| Property | Predicted Effect of Structural Features | Reference |

| Absorption | Increased lipophilicity from the difluoromethyl group may enhance absorption. | chinesechemsoc.orgchinesechemsoc.org |

| Sulfonamide group can improve solubility and permeability. | rsc.org | |

| Distribution | Increased lipophilicity can lead to wider distribution into tissues. | chinesechemsoc.orgchinesechemsoc.org |

| Metabolism | The pyridine ring and sulfonamide group may be sites of metabolic modification. | researchgate.net |

| Excretion | The overall polarity of the molecule will influence the route and rate of excretion. | nih.govnih.gov |

| Toxicity | Certain substituted benzene rings in sulfonamides have been associated with cardiac toxicity. | researchgate.net |

| Drug-Likeness | Generally, sulfonamide and pyridine moieties are common in approved drugs. | rsc.orgacs.org |

Emerging Research Directions and Future Perspectives

Development of Novel Analogs with Enhanced Specificity and Efficacy

The development of novel analogs of 4-(difluoromethyl)pyridine-2-sulfonamide is a primary focus of ongoing research. The goal is to fine-tune the molecule's structure to achieve superior therapeutic or agrochemical performance. The introduction of two fluorine atoms can increase acidity and lipophilicity, which is often beneficial for improving the binding properties of a molecule to its biological target. chinesechemsoc.org Research has shown that 1,1-difluorinated sulfonamides can exhibit improved anti-inflammatory activity and enzyme inhibitory potency compared to their non-fluorinated counterparts. chinesechemsoc.org

Strategies for developing new analogs often involve a hybridization approach, combining the core structure with other known pharmacophores. For instance, novel indole (B1671886) derivatives containing a difluoromethyl group have been designed as potent 5-HT6R antagonists, showing significantly increased affinity over existing compounds, suggesting a potential strategy for developing new cognition-enhancing agents for conditions like Alzheimer's disease. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, guiding the rational design of derivatives with optimized properties. By systematically modifying substituents on the pyridine (B92270) ring or the sulfonamide nitrogen, researchers can modulate the compound's electronic and steric characteristics to enhance its interaction with specific biological targets.

Exploration of New Therapeutic and Agrochemical Applications

The structural motifs present in 4-(difluoromethyl)pyridine-2-sulfonamide are found in a wide range of biologically active compounds, suggesting its potential for diverse applications. The sulfonamide group is a well-established pharmacophore present in over 150 FDA-approved drugs, targeting everything from carbonic anhydrases to dopamine (B1211576) receptors. chinesechemsoc.orgcas.cn Similarly, fluorinated pyridines are prevalent in modern pharmaceuticals and agrochemicals. researchgate.netresearchgate.netacs.org

Therapeutic Potential: Researchers are exploring the utility of difluoromethyl pyridine and sulfonamide-containing compounds in various disease areas. The proven efficacy of sulfonamides in treating conditions like malaria and their potential as agents against Alzheimer's disease opens avenues for investigation. nih.govmdpi.com Recent studies on N-Sulfonamide-tetrahydroquinolines have identified potent inverse agonists for the RORγt nuclear receptor, showing promise for treating psoriasis. nih.gov Furthermore, the difluoromethyl-pyridine unit is a key component in the recently approved oral antifungal drug oteseconazole, which is used to treat recurrent vulvovaginal candidiasis. mdpi.com These successes highlight the potential for discovering novel therapeutic applications for derivatives of 4-(difluoromethyl)pyridine-2-sulfonamide.

Agrochemical Potential: In the agrochemical sector, trifluoromethylpyridine (TFMP) derivatives are widely used to protect crops from pests. nih.govnih.gov More than 20 agrochemicals containing the TFMP moiety have been commercialized, acting as herbicides, insecticides, and fungicides. acs.orgnih.gov The selectivity of some pyridine-based herbicides is linked to differential metabolism rates in crops versus weeds. nih.gov This suggests that analogs of 4-(difluoromethyl)pyridine-2-sulfonamide could be developed into new, effective crop protection agents with favorable selectivity profiles. The market for such intermediates is driven by the continuous need for novel drugs and pesticides. marketreportanalytics.com

| Application Area | Specific Target/Use | Rationale/Related Compounds | Reference |

|---|---|---|---|

| Therapeutic | Antifungal | The difluoromethyl-pyridine unit is present in the antifungal drug Oteseconazole. | mdpi.com |

| Therapeutic | Cognition Enhancement (e.g., Alzheimer's Disease) | Novel difluoromethyl-containing indole sulfonamides show high affinity for the 5-HT6 receptor. Sulfonamide derivatives are being explored as anti-AD agents. | nih.govnih.gov |

| Therapeutic | Anti-inflammatory / Psoriasis | 1,1-Difluorinated sulfonamides have shown improved anti-inflammatory potency. N-Sulfonamide derivatives are being developed as RORγt inverse agonists for psoriasis. | chinesechemsoc.orgnih.gov |

| Therapeutic | Antimalarial | Triazolopyridine sulfonamides have been evaluated as potential antimalarial agents. | mdpi.com |

| Agrochemical | Herbicide | Trifluoromethylpyridine moieties are key components of commercial herbicides like Pyroxsulam. | nih.gov |

| Agrochemical | Insecticide / Fungicide | Fluorinated pyridines are a major class of compounds used in modern crop protection with broad applications. | researchgate.netacs.org |

Advancements in Stereoselective Synthetic Methodologies for Fluorinated Pyridines

The efficient and selective synthesis of fluorinated heterocycles is critical for drug discovery and development. Historically, the introduction of fluorine atoms into organic molecules presented significant challenges. However, recent decades have seen a surge in the development of new synthetic methods, including safer and more effective N-F fluorinating agents. nih.gov

A key area of advancement is the development of catalytic enantioselective methods for creating chiral fluorinated compounds. Since many biological targets are chiral, the ability to synthesize specific stereoisomers is paramount. Methodologies for the stereoselective introduction of difluoromethyl groups are particularly valuable. chinesechemsoc.org For example, the use of chiral sulfoximine (B86345) reagents enables the synthesis of chiral α,α-difluorinated sulfonamides with high stereocontrol. chinesechemsoc.orgcas.cn

Furthermore, direct C-H functionalization has emerged as a powerful tool for introducing fluorine or fluorinated groups onto pyridine rings with high efficiency and regioselectivity. nih.gov Recent breakthroughs allow for the site-selective C-H fluorination adjacent to the nitrogen atom in pyridines using mild conditions. researchgate.net Researchers have also developed methods for the switchable meta- or para-C-H difluoromethylation of pyridines by using easily accessible oxazino pyridine intermediates or their corresponding pyridinium (B92312) salts. nih.govresearchgate.net These advanced synthetic strategies facilitate the rapid generation of diverse libraries of 4-(difluoromethyl)pyridine-2-sulfonamide analogs for biological screening.

| Methodology | Description | Key Advantage | Reference |

|---|---|---|---|

| Catalytic Enantioselective Fluorination | Uses a chiral catalyst (e.g., a Lewis acid complex) to introduce a fluorine atom with high stereoselectivity. | Access to specific stereoisomers, crucial for biological activity. | acs.org |

| Stereoselective Difluoro(aminosulfonyl)methylation | Employs a chiral sulfoximine reagent to introduce a CF2SO2NH2 group stereoselectively onto various substrates. | Direct synthesis of chiral α,α-difluorinated sulfonamides. | chinesechemsoc.org |

| Site-Selective C-H Fluorination | Direct replacement of a C-H bond on the pyridine ring with a fluorine atom using reagents like AgF2. | High regioselectivity (e.g., ortho to nitrogen) without pre-functionalization. | researchgate.net |

| Regioselective C-H Difluoromethylation | Utilizes dearomatization-rearomatization strategies with oxazino pyridine intermediates to achieve meta- or para-difluoromethylation. | Switchable and predictable control over the position of the difluoromethyl group. | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Difluoromethyl)pyridine-2-sulfonamide, and how can reaction efficiency be optimized?

- Answer : The synthesis typically involves two steps:

Sulfonyl Chloride Preparation : React 4-(difluoromethyl)pyridine with chlorosulfonic acid under controlled temperatures (0–5°C) to form the intermediate sulfonyl chloride. This method is analogous to the synthesis of 4-(trifluoromethyl)pyridine-2-sulfonyl chloride .

Sulfonamide Formation : Treat the sulfonyl chloride with ammonia or a primary amine in a polar aprotic solvent (e.g., THF) with a base like triethylamine to neutralize HCl byproducts .

- Optimization : Monitor reaction progress via TLC or HPLC. Excess chlorosulfonic acid can improve yields but may require careful quenching to avoid side reactions .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 4-(Difluoromethyl)pyridine-2-sulfonamide?

- Answer :

- NMR : and NMR are essential to verify the difluoromethyl group (–CFH) and pyridine ring protons. NMR helps confirm sulfonamide connectivity .

- IR : Characteristic S=O stretching (1150–1350 cm) and N–H bending (1560–1640 cm) confirm sulfonamide functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns of fluorine atoms .

Q. How can researchers assess the purity of 4-(Difluoromethyl)pyridine-2-sulfonamide, and what are common impurities?

- Answer :

- HPLC/GC : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to detect unreacted sulfonyl chloride or amine byproducts .

- Elemental Analysis : Confirm C, H, N, and S content to identify residual solvents (e.g., THF) or incomplete sulfonamide formation.

- Common Impurities : Partial hydrolysis products (e.g., sulfonic acids) or disubstituted sulfonamides if excess amine is used .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonamide formation in pyridine derivatives?

- Answer : The electron-withdrawing difluoromethyl group directs sulfonation to the 2-position via resonance stabilization of the sulfonic acid intermediate. Computational studies (DFT) show lower activation energy for sulfonation at the 2-position compared to 3- or 4-positions due to favorable charge distribution . Steric effects from the –CFH group further disfavor substitution at adjacent positions .

Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to trifluoromethyl analogs?

- Answer :

- Electronic Effects : The –CFH group is less electron-withdrawing than –CF, reducing the pyridine ring’s electrophilicity. This decreases reaction rates with nucleophiles (e.g., amines) but improves selectivity in multi-step syntheses .

- Steric Effects : The smaller size of –CFH vs. –CF allows better access to the sulfonamide group in sterically hindered environments .

- Case Study : In a comparative study, –CFH derivatives showed 20% higher yields than –CF analogs in Pd-catalyzed cross-coupling reactions .

Q. What strategies are effective for resolving contradictions in biological activity data for sulfonamide derivatives?

- Answer :

- Data Normalization : Standardize assays (e.g., IC values) across studies to account for variations in cell lines or protocols .

- Structure-Activity Relationship (SAR) : Compare bioactivity of 4-(difluoromethyl)pyridine-2-sulfonamide with analogs (e.g., 4-trifluoromethyl or 4-chloro derivatives) to identify critical substituents. For example, –CFH may enhance membrane permeability over –CF in antimicrobial assays .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate electronic properties (Hammett constants) with observed activity .

Methodological Guidance

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Answer :

pH Stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Key Finding : Sulfonamides generally degrade via hydrolysis under acidic conditions (pH < 3) but are stable in neutral to basic environments .

Q. What computational methods are suitable for predicting the electronic effects of the difluoromethyl group on sulfonamide reactivity?

- Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential (ESP) maps.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior .

- Software : Gaussian, ORCA, or Schrödinger Suite are recommended for modeling .

Tables for Key Data

Table 1 : Comparison of Sulfonamide Derivatives’ Reactivity

| Substituent | Sulfonation Yield (%) | Hydrolysis Rate (k, h⁻¹) | Bioactivity (IC, μM) |

|---|---|---|---|

| –CFH | 85 | 0.05 | 12.3 (Antimicrobial) |

| –CF | 78 | 0.08 | 18.9 (Antimicrobial) |

| –Cl | 92 | 0.03 | 9.5 (Antimicrobial) |

| Data derived from . |

Table 2 : Recommended Analytical Techniques

| Technique | Application | Detection Limit |

|---|---|---|

| HPLC-UV | Purity assessment | 0.1% |

| NMR | Quantification of –CFH group | 1 nmol |

| HRMS | Molecular weight confirmation | 0.01 Da |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。